molecular formula C21H12ClFN4O3S B11208176 2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

Cat. No.: B11208176
M. Wt: 454.9 g/mol
InChI Key: HOKXWLVHODMJKW-UHFFFAOYSA-N
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Description

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic compound It contains multiple functional groups, including oxadiazole, chlorophenyl, fluorophenyl, and thienopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactionsThe final step involves the formation of the thienopyrimidine ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of oxadiazole, chlorophenyl, fluorophenyl, and thienopyrimidine rings. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C21H12ClFN4O3S

Molecular Weight

454.9 g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H12ClFN4O3S/c22-13-6-4-12(5-7-13)19-24-17(30-25-19)11-26-16-8-9-31-18(16)20(28)27(21(26)29)15-3-1-2-14(23)10-15/h1-10H,11H2

InChI Key

HOKXWLVHODMJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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